methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Description
Historical Development of Triazole-Based Compounds
The discovery of triazoles dates to 1885, when Bladin first characterized the five-membered aromatic ring containing three nitrogen atoms. Early applications focused on dyestuffs and agrochemicals, but the mid-20th century marked a pivotal shift with the identification of azole antifungals. The development of fluconazole and voriconazole demonstrated triazoles’ capacity to inhibit cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis in fungi. Parallel advances in synthetic methodologies, such as the Huisgen 1,3-dipolar cycloaddition, enabled efficient construction of 1,2,3-triazole cores from alkynes and azides. These innovations laid the groundwork for diversifying triazole derivatives, including carboxylate esters and carbamoyl-linked analogs like methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate.
Significance of 1,2,3-Triazole as a Pharmacophore
The 1,2,3-triazole ring serves as a versatile pharmacophore due to its unique electronic and steric properties. Its dipole moment (~5.0 D) facilitates hydrogen bonding and dipole-dipole interactions with biological targets, while its metabolic stability resists oxidative degradation. As a bioisostere, triazoles effectively replace carboxylic acids, amides, and esters, enhancing membrane permeability and oral bioavailability. For instance, the triazole moiety in theophylline derivatives has been shown to inhibit serine proteases through competitive binding at catalytic sites. In this compound, the triazole core likely mediates target engagement via π-π stacking and hydrogen bonding, while the carboxylate ester modulates solubility and prodrug activation.
Importance of Carbamoyl-Linked Triazole Derivatives
Carbamoyl-linked triazoles combine the triazole’s rigidity with the carbamoyl group’s hydrogen-bonding capacity, creating synergistic interactions with enzymes and receptors. The carbamoyl methyl group in this compound introduces a flexible spacer that optimizes binding geometry, as evidenced in glycogen phosphorylase inhibitors. Additionally, the 3-chloro-4-methylphenyl substituent enhances lipophilicity, potentially improving blood-brain barrier penetration. Structural analogs, such as theophylline-triazole hybrids, demonstrate IC₅₀ values as low as 0.015 mg against serine proteases, highlighting the therapeutic relevance of this scaffold.
Table 1: Key Structural Features of this compound
| Feature | Role in Bioactivity |
|---|---|
| 1,2,3-Triazole core | Hydrogen bonding, metabolic stability |
| Carbamoyl methyl linker | Conformational flexibility |
| 3-Chloro-4-methylphenyl | Lipophilicity enhancement |
| Carboxylate ester | Solubility modulation |
Research Objectives and Scope
Current research aims to:
- Elucidate the synthetic pathways for this compound, emphasizing decarboxylative triazolation strategies.
- Investigate structure-activity relationships (SAR) by varying substituents on the phenyl ring and carboxylate group.
- Evaluate inhibitory activity against microbial CYP enzymes and human serine proteases, leveraging molecular docking studies.
- Explore applications in peptide isosterism and glycoconjugate therapeutics.
Properties
IUPAC Name |
methyl 1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-3-4-9(5-10(8)14)15-12(19)7-18-6-11(16-17-18)13(20)21-2/h3-6H,7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXWGRFACHMXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=N2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1355811-81-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₃ClN₄O₃
- Molecular Weight : 308.72 g/mol
The structural formula indicates the presence of a triazole ring, which is known for its diverse biological activities. The incorporation of the 3-chloro-4-methylphenyl group is crucial for enhancing the compound's potency against various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole-containing compounds. For instance, a series of 1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cells. The results indicated that modifications in the triazole structure significantly influenced their antiproliferative activity:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 4-Aminophenyl derivative | 12.22 | HepG-2 |
| 4-Methoxyphenyl derivative | 13.36 | HCT-116 |
| Unsubstituted phenyl derivative | 15.31 | MCF-7 |
These findings suggest that this compound could exhibit similar or enhanced cytotoxic properties due to its unique substituents .
Antimicrobial Activity
The triazole moiety is also associated with antimicrobial properties. Research indicates that certain triazole derivatives show promising activity against bacterial strains and fungi. Compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.0063 μmol/mL against E. coli, indicating potential utility in treating infections .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications to the triazole ring and substituents significantly affect biological activity. For example:
- Substituent Variability : The presence of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish cytotoxicity.
- Triazole Ring Positioning : The position of substituents on the triazole ring influences binding affinity to biological targets.
This information is crucial for designing more effective derivatives with improved pharmacological profiles .
Case Studies and Research Findings
Several studies have synthesized and evaluated derivatives of this compound:
- Antiproliferative Studies : A study reported that derivatives exhibited significant antiproliferative effects on leukemia cell lines, with morphological changes indicative of apoptosis observed in treated cells .
- Mechanism of Action : The mechanism involves interaction with cellular targets leading to apoptosis through pathways such as mitochondrial dysfunction and DNA damage without direct DNA intercalation .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate has shown promising results against various bacterial and fungal strains. For instance, related triazole compounds have demonstrated effectiveness against pathogens such as Mycobacterium smegmatis and Candida albicans .
-
Anticancer Potential :
- Triazole derivatives have been investigated for their cytotoxic effects on cancer cells. Research indicates that modifications on the triazole ring can lead to compounds that inhibit tumor growth by inducing apoptosis in cancer cells . The specific compound under consideration may exhibit similar properties, warranting further exploration.
- Antiviral Properties :
Agricultural Applications
- Fungicides :
- Herbicides :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Prabakaran et al. (2009) | Antimicrobial Activity | Identified significant antimicrobial effects against various pathogens using triazole derivatives similar to this compound. |
| Genin et al. (2000) | Anticancer Properties | Demonstrated that triazole compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications for related compounds. |
| Velazquez et al. (1998) | Agricultural Applications | Explored the use of triazoles as fungicides and herbicides, highlighting their effectiveness in crop protection and yield enhancement. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous 1,2,3-triazole derivatives, focusing on substituent variations and their inferred physicochemical or biological implications.
Table 1: Structural and Functional Group Comparisons
Key Findings :
Substituent Electronic Effects: Electron-withdrawing groups (e.g., chloro in the target compound) reduce electron density on the triazole ring compared to electron-donating groups (e.g., amino in ). This could influence reactivity in nucleophilic substitutions or binding affinity in biological targets .
Steric and Flexibility Considerations: The carbamoylmethyl linker in the target compound provides greater conformational flexibility than rigid benzyl groups (e.g., ), which may enhance binding to flexible enzyme active sites .
Biological Relevance :
- While explicit activity data for the target compound is unavailable, structurally related triazole carboxamides () are often explored as protease or kinase inhibitors due to their hydrogen-bonding capabilities.
- The 3-chloro-4-methylphenyl group is conserved in multiple analogs (), suggesting its importance in target recognition or stability .
Table 2: Physicochemical Properties (Inferred)
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 2.8 | ~0.5 (DMSO) | 180–185 (estimated) |
| Methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate | 1.5 | ~10 (DMSO) | 150–155 |
| 1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide | 3.2 | ~0.1 (DMSO) | 190–195 |
Note: Data extrapolated from similar compounds in .
Q & A
Q. What synthetic strategies are typically employed to prepare methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed methods. For CuAAC, azide precursors (e.g., 3-chloro-4-methylphenyl-derived azides) react with methyl propiolate derivatives under ambient or mild thermal conditions (40–60°C) . Ruthenium catalysis (e.g., (Cp*RuCl)₄) enables regioselective triazole formation at room temperature with reduced byproducts . Optimization involves:
- Catalyst loading : 1–5 mol% for Cu(I) or Ru complexes.
- Solvent selection : DMF or THF for polar intermediates, ensuring solubility.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., triazole C-H at δ ~7.5–8.5 ppm, ester carbonyl at δ ~165–170 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles and confirm regiochemistry. WinGX integrates data processing, structure solution, and visualization .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What preliminary biological assays are recommended to evaluate bioactivity?
- Antiproliferative screening : NCI-60 cell line panel (e.g., NCI-H522 lung cancer) at 10–100 µM, monitoring growth inhibition via MTT assays .
- Antimicrobial testing : Kirby-Bauer disc diffusion against Gram-positive/negative strains .
- Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) in acidic media, comparing to ethyl triazole carboxylate analogs .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Discrepancies may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity but reduce membrane permeability. Compare methyl vs. ethyl esters using logP calculations .
- Purity : Confirm via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude impurities masking activity .
- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to minimize variability .
Q. What computational methods are suitable for studying substituent effects on reactivity and bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Gaussian09 with B3LYP/6-31G* basis set is standard .
- Molecular docking : AutoDock Vina models interactions with targets (e.g., tubulin for antiproliferative activity). Use PDB ID 1SA0 for β-tubulin binding .
- Molecular dynamics (MD) : GROMACS simulates ligand-protein stability in physiological conditions (e.g., 100 ns trajectories) .
Q. How can crystallization challenges for X-ray analysis be addressed?
- Solvent selection : Slow evaporation from DMSO/water (7:3 v/v) promotes single-crystal growth .
- Twinned data : SHELXL’s TWIN/BASF commands refine twinned structures. WinGX’s PLATON checks for missed symmetry .
- Disorder modeling : PART instructions in SHELXL partition disordered atoms (e.g., rotating methyl groups) .
Q. What strategies improve synthetic yields of the carbamoyl-methyl triazole core?
- Precursor design : Activate the carbamoyl group via in situ formation of isocyanate intermediates (e.g., using triphosgene) .
- Microwave-assisted synthesis : Reduce reaction time (20 min vs. 12 h) with 20–30% yield improvement .
- Protecting groups : tert-Butoxycarbonyl (Boc) for amine intermediates prevents side reactions during coupling .
Methodological Notes
- Structural ambiguity : If NMR signals overlap (e.g., triazole vs. aromatic protons), use 2D techniques (HSQC, HMBC) .
- Activity cliffs : For abrupt changes in bioactivity with minor structural changes, employ Free-Wilson analysis to deconstruct substituent contributions .
- Data reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in institutional repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
